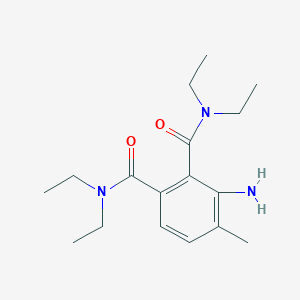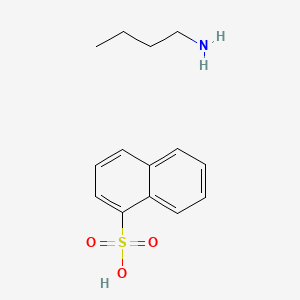
Butan-1-amine;naphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butan-1-amine;naphthalene-1-sulfonic acid can be achieved through a series of chemical reactions. One common method involves the sulfonation of naphthalene to produce naphthalene-1-sulfonic acid, followed by the reaction with butan-1-amine. The sulfonation process typically involves the use of sulfuric acid as a sulfonating agent at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of naphthalene-1-sulfonic acid involves the sulfonation of naphthalene using sulfuric acid or oleum. The resulting naphthalene-1-sulfonic acid is then purified and reacted with butan-1-amine under controlled conditions to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Butan-1-amine;naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are sulfonic acid derivatives.
Reduction: The major products are sulfonamide derivatives.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Butan-1-amine;naphthalene-1-sulfonic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of butan-1-amine;naphthalene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in enzymes, affecting their activity. The amine group can interact with receptors, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid: Similar in structure but with different functional groups.
2-Aminonaphthalene-1-sulfonic acid: Another isomer with distinct properties.
4-Amino-1-naphthalenesulfonic acid: Used in similar applications but with different reactivity.
Uniqueness
Butan-1-amine;naphthalene-1-sulfonic acid is unique due to the combination of butan-1-amine and naphthalene-1-sulfonic acid, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H19NO3S |
|---|---|
Molekulargewicht |
281.37 g/mol |
IUPAC-Name |
butan-1-amine;naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.C4H11N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2-3-4-5/h1-7H,(H,11,12,13);2-5H2,1H3 |
InChI-Schlüssel |
BYKDYFPWMFPBSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


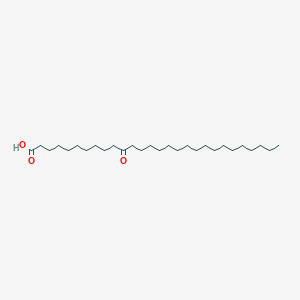
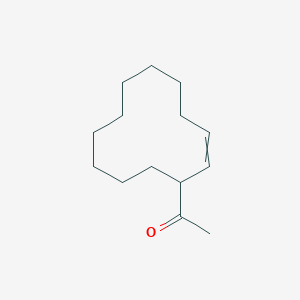
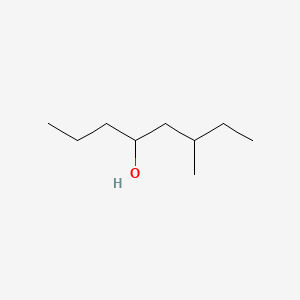
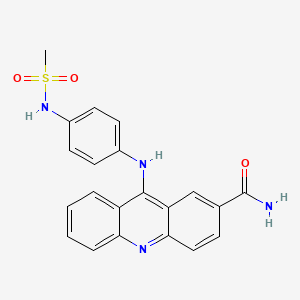
![1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B14477405.png)
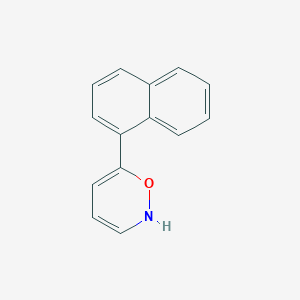
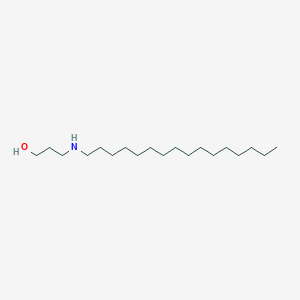
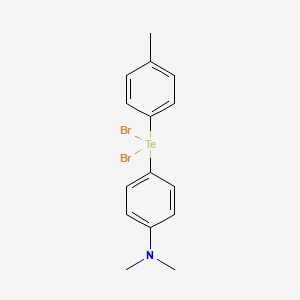
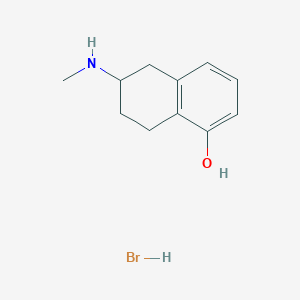
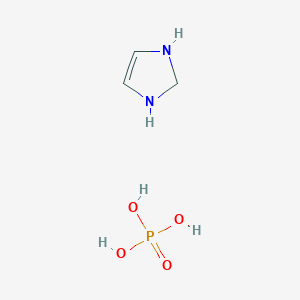

![(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline](/img/structure/B14477449.png)
